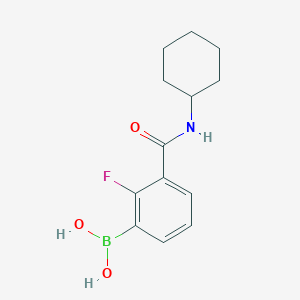

3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.4 (s).

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS (m/z) : 265.093 [M+H]⁺ (calc. 265.1285)

- Fragmentation pattern:

- Loss of H₂O (m/z 247.08)

- Cleavage of the amide bond (m/z 178.05 for C₇H₇BFNO₂⁺).

Comparative Structural Analysis with Related Boronic Acids

Key differences:

- Electronic effects : The electron-withdrawing carbamoyl group in this compound reduces boronic acid acidity compared to carboxylic acid derivatives.

- Steric hindrance : The cyclohexyl group imposes greater steric bulk than carboxyl or additional fluorine substituents, limiting π-π stacking interactions observed in difluoro analogs.

- Solubility : The carbamoyl moiety enhances solubility in polar aprotic solvents (e.g., DMF) relative to non-functionalized boronic acids.

Eigenschaften

Molekularformel |

C13H17BFNO3 |

|---|---|

Molekulargewicht |

265.09 g/mol |

IUPAC-Name |

[3-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C13H17BFNO3/c15-12-10(7-4-8-11(12)14(18)19)13(17)16-9-5-2-1-3-6-9/h4,7-9,18-19H,1-3,5-6H2,(H,16,17) |

InChI-Schlüssel |

SQWLVBQWJBZWPK-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C(=CC=C1)C(=O)NC2CCCCC2)F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Cyclohexylcarbamoyl)-2-Fluorbenzolboronsäure beinhaltet typischerweise die folgenden Schritte:

Bildung der Benzolringsubstituenten: Der erste Schritt beinhaltet die Einführung des Fluoratoms und der Cyclohexylcarbamoylgruppe in den Benzolring. Dies kann durch elektrophile aromatische Substitutionsreaktionen erreicht werden.

Einführung der Boronsäuregruppe: Die Boronsäuregruppe wird über eine Borylierungsreaktion eingeführt, häufig unter Verwendung eines Palladium-katalysierten Prozesses. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer Borquelle wie Bis(pinacolato)diboron und eines Palladiumkatalysators unter milden Bedingungen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 3-(Cyclohexylcarbamoyl)-2-Fluorbenzolboronsäure großtechnische Borylierungsreaktionen unter Verwendung von kontinuierlichen Fließreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen und optimierten Reaktionsbedingungen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Cyclohexylcarbamoyl)-2-Fluorbenzolboronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Dies ist eine weit verbreitete Kreuzkupplungsreaktion, bei der die Boronsäuregruppe in Gegenwart eines Palladiumkatalysators mit einem Aryl- oder Vinylhalogenid reagiert, um eine Kohlenstoff-Kohlenstoff-Bindung zu bilden.

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um den entsprechenden Boronsäureester oder Boronsäurederivate zu bilden.

Substitution: Das Fluoratom am Benzolring kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Oxidationsmittel: Wie Wasserstoffperoxid oder Natriumperborat für Oxidationsreaktionen.

Nukleophile: Wie Amine oder Thiole für Substitutionsreaktionen.

Hauptprodukte

Biarylverbindungen: Werden durch Suzuki-Miyaura-Kupplung gebildet.

Boronsäureester: Werden durch Oxidation der Boronsäuregruppe gebildet.

Substituierte Benzolderivate: Werden durch nukleophile Substitution des Fluoratoms gebildet.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:

3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid is utilized in the synthesis of boronic acid derivatives that can act as inhibitors for various enzymes, particularly proteases and kinases. These enzymes play critical roles in cancer progression and other diseases. The incorporation of boronic acids into drug candidates has been shown to enhance potency and selectivity against target proteins, making them valuable in the development of targeted therapies .

2. Protein Delivery Systems:

Research indicates that boronic acids can facilitate the delivery of therapeutic proteins into cells by exploiting their affinity for diols present on cell surfaces. This mechanism allows for the design of traceless delivery systems where the boronic acid moiety can be conjugated to proteins, enhancing their cellular uptake without compromising their biological activity . The use of this compound in such systems may improve the efficacy of protein-based drugs.

Biological Research Applications

1. Cellular Probes:

The compound has potential applications as a cellular probe due to its ability to form reversible covalent bonds with diols on glycoproteins. This characteristic can be harnessed to develop probes that selectively label or track specific cellular components, aiding in studies of cellular dynamics and interactions .

2. Chemotherapeutic Agents:

In the context of cancer research, this compound derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The modification of existing chemotherapeutic agents with boronic acids can enhance their effectiveness and reduce side effects by improving selectivity towards cancer cells .

Material Science Applications

1. Sensor Development:

The unique properties of boronic acids allow them to be used in the development of sensors for detecting sugars and other biomolecules. The interaction between boronic acids and diols can be exploited to create sensitive detection systems for glucose monitoring, which is particularly relevant in diabetes management .

2. Polymer Chemistry:

In polymer science, this compound can be utilized as a monomer or crosslinking agent in the synthesis of functional polymers with tailored properties. These materials can find applications in drug delivery systems, tissue engineering, and as scaffolds for regenerative medicine .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid in chemical reactions involves the following steps:

Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.

Reductive Elimination: The final step involves reductive elimination, where the carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and applications:

Biologische Aktivität

3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article presents a detailed examination of the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 253.09 g/mol. The compound features a fluorine atom on the aromatic ring, which can influence its reactivity and biological interactions.

Boronic acids interact with various biological targets through reversible covalent bonding with diols, which is crucial for their activity in medicinal chemistry. Specifically, the presence of the boron atom allows these compounds to bind effectively to enzymes and receptors, altering their function.

Key Mechanisms:

- Proteasome Inhibition : Similar to other boronic acid derivatives, this compound may inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and β-lactamases by mimicking substrates, which can be particularly useful in overcoming antibiotic resistance .

Anticancer Activity

Research indicates that boronic acids can serve as potent anticancer agents. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | U266 (Multiple Myeloma) | 4.60 | Proteasome inhibition |

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

Antibacterial Activity

Boronic acids have shown promise in combating bacterial infections by acting as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The specific compound under discussion may exhibit similar properties.

Table 2: Antibacterial Activity Data

| Compound | Bacteria | Ki (µM) | Mechanism |

|---|---|---|---|

| This compound | Class C β-lactamases | 0.004 | Enzyme inhibition |

| Other Boronic Acids | Various Resistant Strains | 0.008 | Enzyme inhibition |

Case Studies

- Case Study on Cancer Therapy : A study evaluated the efficacy of boronic acid derivatives in treating multiple myeloma. The compound showed significant growth inhibition in U266 cells, suggesting its potential as a lead compound for further development .

- Case Study on Antibiotic Resistance : Another investigation focused on the use of boronic acids against resistant bacterial strains. The results indicated that these compounds could restore the efficacy of conventional antibiotics by inhibiting β-lactamase activity .

Pharmacokinetics and Safety

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although specific data for this compound is limited, general trends observed in similar compounds suggest moderate bioavailability with potential for optimization through structural modifications.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. A validated protocol includes:

- Reagents : Use Pd(PPh₃)₄ as the catalyst, Na₂CO₃/H₂O as the base, and toluene/EtOH as solvents under reflux (1–3 hours) .

- Precursor : Start with arylboronic acid derivatives (e.g., 3-fluoro-4-hydroxybenzaldehyde derivatives) and cyclohexylcarbamoyl intermediates, ensuring regioselective coupling at the 2-fluoro position.

- Post-synthesis : Purify via recrystallization or column chromatography, with purity >97% achievable (as per batch-specific COA data) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent boronic acid dehydration or hydrolysis .

- Handling : Use inert atmospheres (e.g., N₂) during synthesis to minimize oxidation. Pre-dry solvents to avoid moisture-induced degradation.

| Parameter | Recommended Condition | Source |

|---|---|---|

| Temperature | 0–6°C | |

| Purity | >97% | |

| Solvent Compatibility | Anhydrous toluene/EtOH |

Q. What analytical methods are used to confirm the structure and purity?

Answer:

- NMR Spectroscopy : ¹⁹F and ¹¹B NMR to verify fluorine and boron environments. For example, ¹¹B NMR typically shows a peak near δ 30 ppm for boronic acids .

- HPLC/LC-MS : Quantify purity (>98%) and detect anhydride byproducts (common in boronic acids) .

- X-ray Diffraction (XRD) : Resolve tautomeric equilibria and confirm substituent positioning in crystalline forms .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence Suzuki cross-coupling efficiency?

Answer:

- Electron-Withdrawing Effect : The 2-fluoro group reduces electron density at the boron center, slowing transmetallation but improving regioselectivity.

- Optimization : Use Pd catalysts with strong σ-donor ligands (e.g., SPhos) to enhance oxidative addition rates. Reaction yields drop by ~15% compared to non-fluorinated analogs due to steric and electronic hindrance .

Q. What tautomeric forms exist in fluorinated boronic acids, and how do they affect reactivity?

Answer: Fluorinated boronic acids exhibit boroxine-keto tautomerism:

- Boroxine Form : Dominant in anhydrous conditions, forming cyclic trimers (B₃O₃ rings) that reduce solubility.

- Keto Form : Stabilized in protic solvents, enhancing electrophilicity for cross-coupling.

- Impact : Tautomer ratios influence reaction kinetics. For 3-(Cyclohexylcarbamoyl)-2-fluoro derivatives, the keto form predominates (>70%) in EtOH/water mixtures, favoring Suzuki reactions .

Q. How can researchers resolve contradictions in catalytic activity data across studies?

Answer:

- Variable Control : Standardize solvent purity (e.g., H₂O ≤50 ppm O₂), catalyst lot (Pd(PPh₃)₄ vs. Pd(OAc)₂), and substrate ratios.

- Data Normalization : Compare turnover numbers (TON) instead of yields to account for stoichiometric differences.

- Case Study : Discrepancies in Pd catalyst efficiency (e.g., 60% vs. 85% yield) arise from residual moisture in Na₂CO₃; drying the base at 120°C for 2 hours improves reproducibility .

Q. What is the role of the cyclohexylcarbamoyl group in modulating solubility and bioactivity?

Answer:

- Solubility : The cyclohexyl group enhances lipophilicity (logP ~2.5), reducing aqueous solubility but improving membrane permeability in biological assays.

- Bioactivity : In kinase inhibition studies, the carbamoyl moiety acts as a hydrogen-bond acceptor, targeting ATP-binding pockets. Fluorine at the 2-position increases metabolic stability by blocking cytochrome P450 oxidation .

Q. Are there documented challenges in scaling up synthesis for in vivo studies?

Answer:

- Key Issues :

- Yield Optimization : Pilot batches (1g scale) achieve ~65% yield, dropping to ~50% at 100g due to heat transfer inefficiencies. Use microwave-assisted synthesis to maintain yields >60% at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.